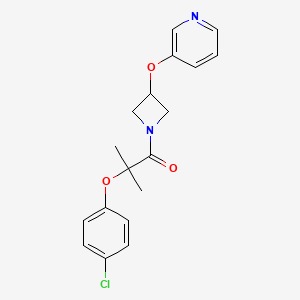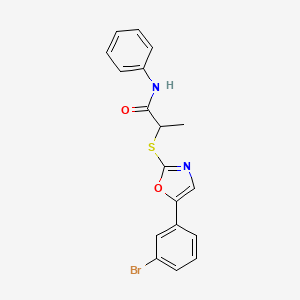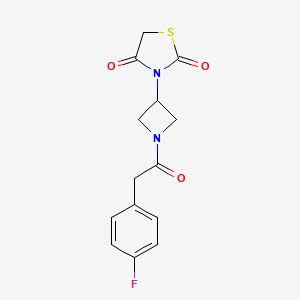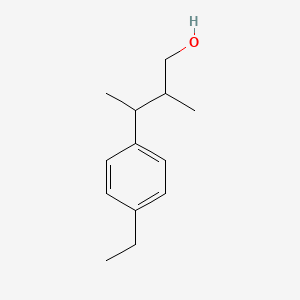
3-(Chloromethyl)-1-(2-chlorophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It may also include information about its occurrence or synthesis .
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .Molecular Structure Analysis
This refers to the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include things like its reactivity, what other compounds it can form, and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and spectral data. These properties can often be found in chemical databases .Applications De Recherche Scientifique
Molecular Structure and Crystallography
Research on similar pyrazole compounds reveals insights into their molecular structure and crystallography. For instance, Dai et al. (2011) studied a related compound, focusing on the dihedral angles formed with the pyrazole ring and its crystal structure characterized by hydrogen bonds (Dai et al., 2011). Additionally, Shahani et al. (2010) analyzed another pyrazole derivative, observing intramolecular hydrogen bonds and the angles formed with various phenyl rings, contributing to our understanding of the stability and structural properties of such compounds (Shahani et al., 2010).
Synthesis and Chemical Properties
Grotjahn et al. (2002) detailed the synthesis of pyrazoles with functionalized side chains, starting with protected alkynols. This work highlights the versatility of pyrazole compounds in chemical synthesis and their potential applications in creating diverse molecules (Grotjahn et al., 2002).
Computational Analysis and Molecular Interactions
The computational analysis of pyrazole derivatives offers insights into their molecular interactions and potential applications. Sivakumar et al. (2020) conducted a molecular spectroscopic assembly of a pyrazole derivative, using density functional theory to explore its molecular equilibrium geometry and potential energy distribution. This study also looked into antimicrobial activity, showcasing the potential biomedical applications of pyrazole compounds (Sivakumar et al., 2020).
Antimicrobial and Antitubercular Properties
Horrocks et al. (2013) synthesized and tested 3-(4-chlorophenyl)-4-substituted pyrazole derivatives for their antifungal and antitubercular properties. Some of these compounds demonstrated significant activity against pathogenic fungi and Mycobacterium tuberculosis, indicating the potential of pyrazole derivatives in developing new antimicrobial and antitubercular agents (Horrocks et al., 2013).
Potential in Organic Light Emitting Diodes (OLEDs)
Lu et al. (2000) explored the application of pyrazoline derivatives in organic light emitting diodes (OLEDs). They synthesized pyrazoline compounds that exhibited efficient photoluminescence and could be used as blue light-emitting materials in OLEDs, demonstrating the versatility of pyrazole derivatives in electronic applications (Lu et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)-1-(2-chlorophenyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMNMQFCZSZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466733-04-9 |
Source


|
| Record name | 3-(chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime](/img/structure/B2369494.png)



![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)
![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)
![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)


![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)
![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)


